molecular formula C12H13NO3 B3407513 n-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 68281-25-4

n-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B3407513
CAS RN: 68281-25-4
M. Wt: 219.24 g/mol
InChI Key: PNMWAHCSBXANLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as PDBu, is a potent phorbol ester that is widely used in scientific research. PDBu is a synthetic compound that mimics the effects of diacylglycerol, a natural messenger that activates protein kinase C (PKC) in cells. Due to its ability to activate PKC, PDBu has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications.

Mechanism Of Action

N-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide activates PKC by binding to its regulatory domain, which induces a conformational change that exposes the catalytic domain. This allows PKC to phosphorylate its downstream targets, which can lead to a variety of cellular responses, including gene expression, cell proliferation, and apoptosis.

Biochemical And Physiological Effects

N-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of biochemical and physiological effects, depending on the cell type and context in which it is used. It has been shown to activate a variety of signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. n-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to induce cell differentiation, apoptosis, and cell cycle arrest in various cell types.

Advantages And Limitations For Lab Experiments

One of the main advantages of using n-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its potency and specificity for PKC activation. n-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is able to activate PKC at low concentrations, which allows researchers to study the downstream effects of PKC activation without inducing non-specific effects. However, one limitation of using n-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is its potential toxicity at high concentrations, which can lead to non-specific effects and cell death.

Future Directions

There are many potential future directions for research on n-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide and its applications. One area of interest is the development of novel n-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide analogs that have improved potency and specificity for PKC activation. Another area of interest is the use of n-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in combination with other signaling molecules and drugs to study complex signaling networks and potential therapeutic applications. Additionally, the role of PKC in various disease states, such as cancer and neurodegenerative diseases, is an area of active research that could benefit from the use of n-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide as a tool for studying PKC signaling pathways.

Scientific Research Applications

N-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is widely used in scientific research as a tool to study the role of PKC in cellular signaling pathways. It is often used to activate PKC in vitro and in vivo, which allows researchers to study the downstream effects of PKC activation. n-(Prop-2-en-1-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is also used to study the structure and function of PKC, as well as its interactions with other proteins and signaling molecules.

properties

IUPAC Name

N-prop-2-enyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-7-13-12(14)11-8-15-9-5-3-4-6-10(9)16-11/h2-6,11H,1,7-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMWAHCSBXANLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-prop-2-enyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide

CAS RN

68281-25-4
Record name MLS000738126
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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